(2-Bromo-5-methoxy-4-methylphenyl)methanol

説明

The exact mass of the compound (2-Bromo-5-methoxy-4-methylphenyl)methanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (2-Bromo-5-methoxy-4-methylphenyl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Bromo-5-methoxy-4-methylphenyl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

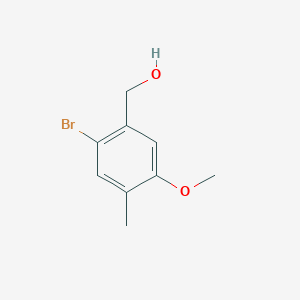

Structure

3D Structure

特性

IUPAC Name |

(2-bromo-5-methoxy-4-methylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO2/c1-6-3-8(10)7(5-11)4-9(6)12-2/h3-4,11H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROMVGEWQOADZHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1OC)CO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20482081 | |

| Record name | (2-bromo-5-methoxy-4-methylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20482081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57295-33-7 | |

| Record name | (2-bromo-5-methoxy-4-methylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20482081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-bromo-5-methoxy-4-methylphenyl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

(2-Bromo-5-methoxy-4-methylphenyl)methanol chemical properties

Technical Whitepaper: (2-Bromo-5-methoxy-4-methylphenyl)methanol A Strategic Scaffold for Asymmetric Synthesis and Medicinal Chemistry[1]

Executive Summary

(2-Bromo-5-methoxy-4-methylphenyl)methanol (C₉H₁₁BrO₂) is a highly specialized, electron-rich aryl halide scaffold used in the synthesis of complex natural products (e.g., Puraquinonic Acid) and pharmacophores.[1][2][3][4][5] Characterized by its tetrasubstituted benzene ring, it offers three distinct points of chemical leverage: a benzylic alcohol for nucleophilic attachment, an aryl bromide for palladium-catalyzed cross-coupling, and a methoxy group for electronic modulation. This guide details its physicochemical profile, validated synthetic protocols, and strategic applications in drug discovery.[6]

Part 1: Chemical Identity & Physicochemical Profile[1]

This compound serves as a "linchpin" intermediate. Its steric congestion—with substituents at the 1, 2, 4, and 5 positions—requires precise synthetic planning to avoid unwanted regiochemical outcomes during functionalization.

| Property | Data |

| Systematic Name | (2-Bromo-5-methoxy-4-methylphenyl)methanol |

| Molecular Formula | C₉H₁₁BrO₂ |

| Molecular Weight | 231.09 g/mol |

| CAS Number | 150192-39-5 (Alcohol); 57295-32-6 (Aldehyde Precursor) |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, MeOH, DCM, EtOAc; sparingly soluble in water |

| LogP (Predicted) | ~2.1 (Lipinski Compliant fragment) |

| H-Bond Donors/Acceptors | 1 Donor (-OH), 2 Acceptors (-OH, -OMe) |

Part 2: Synthetic Access & Methodology

The most reliable route to (2-Bromo-5-methoxy-4-methylphenyl)methanol is the chemoselective reduction of its commercially available precursor, 2-bromo-5-methoxy-4-methylbenzaldehyde .[1]

Protocol 1: Chemoselective Reduction of the Aldehyde

Rationale: Sodium borohydride (NaBH₄) is selected over Lithium Aluminum Hydride (LiAlH₄) to avoid potential debromination of the electron-rich aromatic ring, which can occur under harsh reducing conditions.

Reagents:

-

Precursor: 2-Bromo-5-methoxy-4-methylbenzaldehyde (1.0 equiv)[1]

-

Reductant: NaBH₄ (1.5 equiv)

-

Solvent: Methanol (anhydrous)

Step-by-Step Methodology:

-

Dissolution: Dissolve 10 mmol of the aldehyde in 30 mL of anhydrous methanol in a round-bottom flask. Cool to 0°C using an ice bath to suppress side reactions.

-

Addition: Add NaBH₄ portion-wise over 15 minutes. Critical Control Point: Monitor gas evolution (H₂). Rapid addition can cause boil-over.[1]

-

Reaction: Stir at 0°C for 30 minutes, then warm to room temperature (25°C) for 1 hour.

-

Validation (TLC): Check consumption of starting material (Rf ~0.6 in 20% EtOAc/Hexane) and appearance of the alcohol (Rf ~0.3).

-

Quench: Carefully add saturated aqueous NH₄Cl (10 mL) to quench excess hydride.

-

Extraction: Remove methanol under reduced pressure. Extract the aqueous residue with Dichloromethane (DCM) (3 x 20 mL).

-

Purification: Dry organics over Na₂SO₄, filter, and concentrate. Recrystallize from Hexane/EtOAc if necessary.

Part 3: Reactivity & Functionalization

This scaffold is a "divergent intermediate." The diagram below illustrates how the molecule serves as a junction point for two major chemical pathways: Suzuki-Miyaura Coupling (utilizing the Ar-Br bond) and Benzylic Substitution (utilizing the -CH₂OH group).[1]

Visualization: Divergent Synthetic Pathways

Caption: Divergent reactivity profile. Pathway A exploits the aryl bromide for cross-coupling; Pathway B activates the alcohol for chain extension.

Part 4: Medicinal Chemistry Applications

Case Study: Synthesis of (+)-Puraquinonic Acid

The (2-Bromo-5-methoxy-4-methylphenyl)methanol scaffold is a documented intermediate in the total synthesis of Puraquinonic Acid , a natural product with potential antitumor activity.[1]

-

Mechanism: The benzylic alcohol is converted to an acetal, which then undergoes a radical cyclization . The aryl bromide is essential here; it serves as the radical precursor (via homolytic cleavage by Bu₃SnH/AIBN) to close the ring and generate a quaternary center stereoselectively.

-

Significance: This demonstrates the molecule's utility not just as a "flat" aromatic ring, but as a precursor for generating complex 3D chiral architectures.

Protocol 2: Suzuki-Miyaura Coupling (General)

For researchers incorporating this fragment into kinase inhibitors:

-

Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) is recommended due to the steric bulk of the ortho-hydroxymethyl group.

-

Base: K₃PO₄ (3.0 equiv) in Dioxane/Water (4:1).

-

Temperature: 90°C.

-

Note: The electron-donating methoxy group at the para position (relative to Br) deactivates the C-Br bond slightly toward oxidative addition.[1] High-activity ligands (e.g., SPhos, XPhos) may be required for difficult partners.

Part 5: Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye).

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The benzylic alcohol is prone to slow oxidation to the aldehyde if exposed to air/light over prolonged periods.

-

Incompatibility: Avoid strong oxidizing agents (converts alcohol to carboxylic acid) and strong Lewis acids (may cleave the methyl ether).

References

-

Sigma-Aldrich. (2-Bromo-5-methoxyphenyl)methanol Product Sheet. (Analogous scaffold properties and handling).

-

Clive, D. L. J., et al. "Synthesis of Optically Pure (+)-Puraquinonic Acid and Assignment of Absolute Configuration." Journal of Organic Chemistry, 2004.[7] (Details the synthesis of the 2-bromo-5-methoxy-4-methylbenzaldehyde precursor and its conversion).

-

Chemspace. (2-bromo-5-methoxy-4-methylphenyl)methanol Compound Record. (Chemical identity and specific structure verification).

-

BenchChem. Technical Guide to 2-Methoxy-5-(4-methylphenyl)phenol Derivatives. (Context on Suzuki coupling of similar methoxy/methyl/bromo scaffolds).

Sources

- 1. 570390-58-8|2-Bromo-6-methoxy-1-naphthaldehyde|BLD Pharm [bldpharm.com]

- 2. (2-bromo-5-methoxy-4-methylphenyl)methanol - C9H11BrO2 | CSSB00010292427 [chem-space.com]

- 3. PubChemLite - (2-bromo-5-methoxy-4-methylphenyl)methanol (C9H11BrO2) [pubchemlite.lcsb.uni.lu]

- 4. researchgate.net [researchgate.net]

- 5. iris.unica.it [iris.unica.it]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. scispace.com [scispace.com]

An In-depth Technical Guide to (2-Bromo-5-methoxy-4-methylphenyl)methanol: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Bromo-5-methoxy-4-methylphenyl)methanol is a key building block in synthetic organic chemistry, particularly in the design and development of novel therapeutic agents. Its substituted phenyl ring structure offers a versatile scaffold for elaboration into more complex molecules. This technical guide provides a comprehensive overview of this compound, including its molecular properties, a detailed synthetic protocol, and in-depth characterization data. Furthermore, it explores the strategic importance of its structural motifs in the context of medicinal chemistry and drug discovery, offering insights for researchers in the pharmaceutical sciences.

Introduction: The Strategic Importance of Substituted Benzyl Alcohols in Medicinal Chemistry

Substituted benzyl alcohols, such as (2-Bromo-5-methoxy-4-methylphenyl)methanol, are fundamental intermediates in the synthesis of a wide array of biologically active molecules. The presence of multiple functional groups on the aromatic ring—a bromine atom, a methoxy group, a methyl group, and a hydroxymethyl group—provides several points for chemical modification. This allows for the fine-tuning of a molecule's steric and electronic properties, which is a cornerstone of modern drug design.

The bromine atom, in particular, can serve as a handle for various cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds to construct complex molecular architectures.[1] Moreover, the introduction of bromine into a molecule can favorably impact its pharmacokinetic and pharmacodynamic properties by influencing its metabolism and potential for forming halogen bonds with biological targets.[2] The methoxy group can also play a significant role in modulating a compound's metabolic stability and its binding affinity to target proteins.

This guide will provide a detailed examination of (2-Bromo-5-methoxy-4-methylphenyl)methanol, from its fundamental properties to its synthesis and its potential as a valuable starting material in drug discovery programs.

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is essential for its effective use in synthesis and drug development. The key properties of (2-Bromo-5-methoxy-4-methylphenyl)methanol are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁BrO₂ | [3] |

| Molecular Weight | 231.09 g/mol | [3] |

| IUPAC Name | (2-Bromo-5-methoxy-4-methylphenyl)methanol | [3] |

| SMILES | COC1=CC(CO)=C(Br)C=C1C | [3] |

| InChI | InChI=1S/C9H11BrO2/c1-6-3-8(10)7(5-11)4-9(6)12-2/h3-4,11H,5H2,1-2H3 | [3] |

| Predicted XlogP | 2.1 | [4] |

The chemical structure of (2-Bromo-5-methoxy-4-methylphenyl)methanol is depicted in the following diagram:

Caption: Chemical structure of (2-Bromo-5-methoxy-4-methylphenyl)methanol.

Synthesis of (2-Bromo-5-methoxy-4-methylphenyl)methanol

The most direct and efficient laboratory-scale synthesis of (2-Bromo-5-methoxy-4-methylphenyl)methanol involves the reduction of its corresponding aldehyde, 2-bromo-5-methoxy-4-methylbenzaldehyde. This transformation is a standard procedure in organic synthesis, and sodium borohydride (NaBH₄) is a commonly employed reducing agent due to its selectivity for aldehydes and ketones and its operational simplicity.

Synthetic Workflow

The overall synthetic process can be visualized as a two-step sequence starting from a commercially available precursor.

Caption: Workflow for the synthesis of (2-Bromo-5-methoxy-4-methylphenyl)methanol.

Detailed Experimental Protocol

This protocol is based on established procedures for the reduction of aromatic aldehydes.[5]

Materials:

-

2-Bromo-5-methoxy-4-methylbenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (reagent grade)

-

Deionized water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexanes and ethyl acetate for elution

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-bromo-5-methoxy-4-methylbenzaldehyde (1.0 eq) in methanol (approximately 10-15 mL per gram of aldehyde). Place the flask in an ice bath and stir the solution until it reaches 0 °C.

-

Reduction: While stirring at 0 °C, slowly add sodium borohydride (1.1 - 1.5 eq) to the solution in small portions. The addition should be controlled to maintain the temperature below 10 °C.

-

Causality Insight: The portion-wise addition of NaBH₄ at low temperature is crucial to control the exothermic reaction and prevent side reactions.

-

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting aldehyde spot.

-

Work-up: Once the reaction is complete, cool the flask in an ice bath and carefully quench the reaction by the slow addition of deionized water to decompose the excess NaBH₄.

-

Extraction: Remove the methanol from the reaction mixture using a rotary evaporator. To the remaining aqueous solution, add ethyl acetate and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).

-

Washing and Drying: Combine the organic extracts and wash them with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to afford the pure (2-Bromo-5-methoxy-4-methylphenyl)methanol.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (predicted):

-

A singlet for the methyl protons (-CH₃) around δ 2.2-2.4 ppm.

-

A singlet for the methoxy protons (-OCH₃) around δ 3.8-3.9 ppm.

-

A singlet or a doublet for the benzylic protons (-CH₂OH) around δ 4.6-4.8 ppm.

-

A singlet for the hydroxyl proton (-OH), which may be broad and its chemical shift can vary depending on the concentration and solvent.

-

Two singlets for the two aromatic protons.

-

-

¹³C NMR (predicted):

-

A peak for the methyl carbon (-CH₃) around δ 15-20 ppm.

-

A peak for the methoxy carbon (-OCH₃) around δ 55-60 ppm.

-

A peak for the benzylic carbon (-CH₂OH) around δ 60-65 ppm.

-

Aromatic carbon signals in the range of δ 110-160 ppm.

-

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula. The expected fragmentation patterns in mass spectrometry for benzyl alcohols often involve the loss of a water molecule or the hydroxymethyl group.[8]

| Ion | Predicted m/z |

| [M+H]⁺ | 231.0017 / 233.0002 |

| [M+Na]⁺ | 252.9836 / 254.9821 |

| [M-H]⁻ | 228.9864 / 230.9849 |

The two m/z values for each ion correspond to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br).

Applications in Drug Development and Medicinal Chemistry

(2-Bromo-5-methoxy-4-methylphenyl)methanol is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The strategic placement of its functional groups allows for its incorporation into a variety of molecular scaffolds.

-

Cross-Coupling Reactions: The bromine atom can be readily utilized in palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig amination reactions to introduce new carbon-carbon or carbon-nitrogen bonds. This is a powerful strategy for building molecular complexity.[1]

-

Derivatization of the Hydroxymethyl Group: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, or it can be converted into an ether or an ester, providing further opportunities for molecular diversification.

-

Scaffold for Biologically Active Molecules: Brominated and methoxylated phenyl rings are common motifs in a wide range of biologically active compounds, including enzyme inhibitors and receptor modulators.[9][10] For example, brominated phenolic compounds have been investigated for their anti-inflammatory properties.[11] The structural features of (2-Bromo-5-methoxy-4-methylphenyl)methanol make it an attractive starting material for the synthesis of novel compounds for screening in various disease models. The introduction of bromine can enhance the biological activity and metabolic stability of a drug candidate.[2][12]

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling (2-Bromo-5-methoxy-4-methylphenyl)methanol. While a specific safety data sheet (SDS) for this compound is not available, the safety information for structurally similar compounds can provide guidance.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle the compound in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

(2-Bromo-5-methoxy-4-methylphenyl)methanol is a strategically important synthetic intermediate with significant potential in the field of drug discovery and development. Its well-defined structure and multiple points for chemical modification make it a valuable tool for medicinal chemists. This technical guide has provided a comprehensive overview of its properties, a detailed synthetic protocol, and insights into its applications. By understanding the chemistry and utility of this versatile building block, researchers can better leverage its potential in the creation of novel and effective therapeutic agents.

References

-

Beilstein Journal of Organic Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

MDPI. (2016, January 13). Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information Table of Contents. Retrieved from [Link]

-

SpringerLink. (2024, October 15). Introducing bromine to the molecular structure as a strategy for drug design. Retrieved from [Link]

-

Pertanika. (n.d.). Bromination of 2,5-dimethoxybenzaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). (2-bromo-5-methoxy-4-methylphenyl)methanol. Retrieved from [Link]

-

PubChem. (n.d.). (2-Bromo-5-methoxyphenyl)methanol. Retrieved from [Link]

-

MDPI. (2022, May 30). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. Retrieved from [Link]

-

Chemspace. (n.d.). (2-bromo-5-methoxy-4-methylphenyl)methanol. Retrieved from [Link]

-

PubChem. (n.d.). (2-Bromo-4,5-dimethoxyphenyl)methanol. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Hydrazone-Palladium Catalyzed Annulation of 1-Allyl-2-bromobenzene Derivatives with Internal Alkynes - Supporting Information. Retrieved from [Link]

-

MDPI. (2026, January 7). 2-Bromo-5-hydroxy-4-methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. Retrieved from [Link]

-

ResearchGate. (2018, October 23). pharmacy reviews 614 bromination-a versatile tool for drugs optimization. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-Amino-5-bromobenzaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-2-methoxy-4-methylbenzaldehyde. Retrieved from [Link]

-

Chemspace. (n.d.). 2-bromo-5-methoxy-4-methylbenzaldehyde. Retrieved from [Link]

-

ResearchGate. (2017, July 25). Is it possible to selectively demethylate a 2-methoxyl group in 5-bromo-2,4-dimethoxybenzaldehyde?. Retrieved from [Link]

-

PMC. (n.d.). Drug Discovery Targeting Bromodomain-Containing Protein 4. Retrieved from [Link]

-

PMC. (n.d.). Fueling the Pipeline via Innovations in Organic Synthesis. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 3. (2-bromo-5-methoxy-4-methylphenyl)methanol - C9H11BrO2 | CSSB00010292427 [chem-space.com]

- 4. PubChemLite - (2-bromo-5-methoxy-4-methylphenyl)methanol (C9H11BrO2) [pubchemlite.lcsb.uni.lu]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. beilstein-journals.org [beilstein-journals.org]

- 7. rsc.org [rsc.org]

- 8. (5-Bromo-4-fluoro-2-methylphenyl)methanol | Benchchem [benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. chemimpex.com [chemimpex.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

Strategic Synthesis of (2-Bromo-5-methoxy-4-methylphenyl)methanol: Regiocontrol and Scalability

Executive Summary

This technical guide details the synthesis of (2-Bromo-5-methoxy-4-methylphenyl)methanol (CAS 1254833-22-1), a highly functionalized benzyl alcohol scaffold often utilized in the development of tyrosine kinase inhibitors and complex API intermediates.[1][2]

The synthesis presents two primary challenges: regioselectivity during electrophilic aromatic substitution (ensuring bromination occurs at the C2 position relative to the alcohol) and chemoselectivity during reduction (preserving the aryl bromide). This guide advocates for a "Bromination-First" strategy starting from 3-methoxy-4-methylbenzoic acid, utilizing the strong para-directing effect of the methoxy group to install the bromine atom precisely, followed by a chemoselective borane-mediated reduction.[1][2]

Part 1: Retrosynthetic Analysis & Strategy

The target molecule is a tetra-substituted benzene.[1][2] A direct disconnection of the hydroxymethyl group reveals the corresponding benzoic acid as the most stable precursor.

The Regiochemistry Logic

The core challenge is installing the bromine atom at the correct position.

Figure 1: Retrosynthetic disconnection strategy relying on electronic directing effects for regiocontrol.

Part 2: Detailed Experimental Protocols

Step 1: Regioselective Bromination

Objective: Synthesize 2-bromo-5-methoxy-4-methylbenzoic acid.[1][2] Principle: Electrophilic Aromatic Substitution (EAS) controlled by the methoxy group.[2]

Reagents & Materials

| Reagent | Equivalents | Role |

| 3-Methoxy-4-methylbenzoic acid | 1.0 equiv | Starting Material |

| Bromine (Br₂) | 1.05 - 1.1 equiv | Brominating Agent |

| Acetic Acid (AcOH) | Solvent (5-10 vol) | Solvent/Catalyst |

| Sodium Bisulfite (aq) | Excess | Quenching Agent |

Protocol

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, addition funnel, and a gas outlet trap (to neutralize HBr evolution).

-

Dissolution: Charge the flask with 3-methoxy-4-methylbenzoic acid and glacial acetic acid . Stir until fully dissolved.

-

Bromination: Cool the solution to 15–20°C. Add Bromine dropwise over 30–60 minutes.

-

Critical Control: Maintain temperature <25°C to prevent benzylic bromination (radical pathway) on the methyl group.[2]

-

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by HPLC or TLC (Mobile phase: Hexane/EtOAc 3:1).[2]

-

Quench & Isolation:

-

Pour the reaction mixture into ice-cold water (10 volumes).

-

Stir vigorously; the product usually precipitates as a solid.[2]

-

If bromine color persists, add 10% aqueous sodium bisulfite solution until the color fades to yellow/white.

-

-

Purification: Filter the solid. Wash the cake with water (3x) to remove residual acid.[2][4] Dry in a vacuum oven at 45°C.

Expected Result: Off-white solid.[1][2] Key QC Parameter: ¹H NMR should show two aromatic singlets (para to each other), confirming the regiochemistry.

Step 2: Chemoselective Reduction

Objective: Reduce the carboxylic acid to the benzyl alcohol without dehalogenating the aryl bromide. Reagent Choice: Borane-Tetrahydrofuran (BH₃[1][2]·THF) complex is superior to Lithium Aluminum Hydride (LiAlH₄) for this transformation.[2] BH₃ reduces carboxylic acids faster than esters or halides, minimizing the risk of debromination.

Reagents & Materials

| Reagent | Equivalents | Role |

| 2-Bromo-5-methoxy-4-methylbenzoic acid | 1.0 equiv | Intermediate |

| BH₃[1][2][4][5][6][8]·THF (1.0 M in THF) | 1.5 - 2.0 equiv | Reducing Agent |

| Anhydrous THF | Solvent (5-8 vol) | Solvent |

| Methanol | Excess | Quench |

Protocol

-

Inert Atmosphere: Flame-dry a reaction flask and cool under nitrogen/argon flow.

-

Dissolution: Dissolve the benzoic acid intermediate in anhydrous THF . Cool the solution to 0°C.

-

Addition: Add BH₃·THF solution dropwise via syringe or addition funnel.[1][2] Hydrogen gas will evolve; ensure proper venting.[1][2]

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to RT and stir overnight (12–16 hours).

-

Quench: Cool back to 0°C. Carefully add Methanol dropwise until gas evolution ceases (destroys excess borane).

-

Workup:

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to dryness.

-

Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient 0-30%).

Expected Result: White to pale yellow solid/oil.[1][2]

Part 3: Process Visualization

Reaction Workflow

Figure 2: Step-by-step operational workflow for the synthesis.

Safety & Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Benzylic Bromination (Impurity) | Reaction temp too high or light exposure.[1][2] | Keep temp <25°C; protect flask from direct light (wrap in foil). |

| Debromination (Step 2) | Use of harsh reducing agent (LiAlH₄ at reflux).[2] | Switch to Borane-THF or Borane-DMS; keep temp low. |

| Incomplete Reduction | Borane complexed with solvent/impurities.[1][2] | Use fresh BH₃[1][2]·THF; ensure anhydrous conditions. |

Part 4: Analytical Validation (QC)

To validate the structure of (2-Bromo-5-methoxy-4-methylphenyl)methanol , the following NMR signals are diagnostic:

-

¹H NMR (CDCl₃, 400 MHz):

References

-

Regioselectivity in Bromination

-

Reduction Protocols

-

Title: Hydrazone-Palladium Catalyzed Annulation of 1-Allyl-2-bromobenzene Derivatives.[1][2]

-

Source: RSC Advances (Supporting Info).[2]

- Context: Describes the reduction of 2-bromo-4-methylbenzoic acid to the alcohol using LiAlH4, validating the stability of the aryl bromide under reduction conditions.

-

-

Compound Data

Sources

- 1. prepchem.com [prepchem.com]

- 2. (2-Bromo-5-methylphenyl)methanol | C8H9BrO | CID 54173415 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN102267894A - Method for preparing 2-bromo-4,5-dimethoxybenzoic acid - Google Patents [patents.google.com]

- 4. 5-BroMo-2-Methoxy-4-Methyl-benzoic acid synthesis - chemicalbook [chemicalbook.com]

- 5. Process For Preparation Of (2 Bromo 4,5 Dimethoxyphenyl) Methyl [quickcompany.in]

- 6. CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. rsc.org [rsc.org]

- 10. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid - Google Patents [patents.google.com]

- 11. PubChemLite - (2-bromo-5-methoxy-4-methylphenyl)methanol (C9H11BrO2) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to the Solubility Profile of (2-Bromo-5-methoxy-4-methylphenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a critical physicochemical parameter that dictates its behavior in various media, influencing everything from reaction kinetics in synthesis to bioavailability in drug development. This guide provides a comprehensive technical overview of the solubility profile of (2-bromo-5-methoxy-4-methylphenyl)methanol. We will delve into the theoretical underpinnings of its solubility based on its molecular structure, provide a robust, step-by-step protocol for its experimental determination using the gold-standard shake-flask method, and discuss the analytical quantification via High-Performance Liquid Chromatography (HPLC). This document is designed to equip researchers with both the foundational knowledge and the practical methodology to accurately assess and understand the solubility of this compound.

Introduction and Physicochemical Characterization

(2-Bromo-5-methoxy-4-methylphenyl)methanol is a substituted aromatic alcohol. Its structure incorporates several functional groups that collectively determine its physical and chemical properties, including its solubility. Understanding this profile is essential for its effective use as a building block in organic synthesis or for its evaluation in medicinal chemistry contexts. Poor solubility can impede biological testing, complicate formulation, and lead to unreliable data in screening assays.[1]

1.1. Physicochemical Properties

A precise understanding of a compound's fundamental properties is the first step in any solubility assessment.

| Property | Value | Source |

| IUPAC Name | (2-bromo-5-methoxy-4-methylphenyl)methanol | [2] |

| Molecular Formula | C₉H₁₁BrO₂ | [2] |

| Molecular Weight | 231.09 g/mol | [2] |

| CAS Number | Not available; compound is a specialty chemical. | |

| Predicted XLogP3 | 2.1 | [3] |

| Hydrogen Bond Donor Count | 1 (from the hydroxyl group) | [4] |

| Hydrogen Bond Acceptor Count | 2 (from the hydroxyl and methoxy oxygens) | [4] |

Note: XLogP3 is a computationally predicted octanol-water partition coefficient, providing an estimate of lipophilicity.

Theoretical Solubility Considerations: A Structure-Based Analysis

The principle of "like dissolves like" is the cornerstone of solubility prediction. The solubility of (2-bromo-5-methoxy-4-methylphenyl)methanol in a given solvent is governed by the balance of intermolecular forces between the solute and solvent molecules.[5]

-

Polar, Protic Group (Hydroxyl, -CH₂OH): The benzyl alcohol moiety is the primary driver of aqueous solubility. The hydroxyl group can both donate and accept hydrogen bonds, allowing for strong interactions with polar protic solvents like water.[6][7]

-

Polar, Aprotic Group (Methoxy, -OCH₃): The oxygen atom in the methoxy group can act as a hydrogen bond acceptor, contributing moderately to solubility in polar solvents.[8]

-

Hydrophobic Groups (Aromatic Ring, Methyl, Bromo): The phenyl ring itself, along with the methyl (-CH₃) and bromo (-Br) substituents, are nonpolar and hydrophobic. These groups tend to decrease solubility in aqueous media but increase it in non-polar organic solvents like hexane or toluene.[8]

Overall Expectation: The presence of both polar (hydroxyl, methoxy) and nonpolar (bromo, methyl, phenyl) groups suggests that (2-bromo-5-methoxy-4-methylphenyl)methanol will exhibit moderate solubility in a range of solvents. It is expected to be sparingly soluble in water and more soluble in polar organic solvents like ethanol, methanol, and acetone, and moderately soluble in less polar solvents like dichloromethane. Its solubility in non-polar solvents like hexane is likely to be low.

The following diagram illustrates the relationship between the compound's structure and its expected solubility characteristics.

Caption: Influence of functional groups on solubility.

Experimental Determination of Thermodynamic Solubility

To obtain definitive solubility data, experimental measurement is required. The shake-flask method is the internationally recognized gold-standard for determining thermodynamic (or equilibrium) solubility.[9][10] This method measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.[1]

3.1. Principle

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to allow the system to reach equilibrium. Once equilibrium is established, the undissolved solid is removed by filtration or centrifugation, and the concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical technique.[11]

3.2. Detailed Experimental Protocol: Shake-Flask Method

This protocol is a self-validating system designed for accuracy and reproducibility.

Materials and Reagents:

-

(2-Bromo-5-methoxy-4-methylphenyl)methanol (solid, >95% purity)

-

Selection of solvents (e.g., Water (HPLC-grade), pH 7.4 Phosphate Buffer, Ethanol, Methanol, Acetonitrile, Dichloromethane, Toluene, Hexane)

-

Calibrated analytical balance

-

Glass vials with PTFE-lined screw caps

-

Thermostatted orbital shaker or rotator

-

Centrifuge

-

Syringes and 0.22 µm syringe filters (e.g., PTFE for organic solvents, PVDF for aqueous)

-

Volumetric flasks and pipettes

-

HPLC system with a UV detector

-

HPLC column suitable for aromatic compounds (e.g., C18 column)

Step-by-Step Methodology:

-

Preparation:

-

Set the thermostatted shaker to the desired temperature (e.g., 25°C or 37°C). Allow it to equilibrate.

-

Pre-saturate the chosen solvents by shaking them together for several hours if performing partition coefficient (e.g., octanol/water) studies. For simple solubility, this is not required.[12]

-

-

Sample Addition:

-

Accurately weigh an excess amount of (2-bromo-5-methoxy-4-methylphenyl)methanol (e.g., 5-10 mg) into a glass vial. The key is to ensure that undissolved solid remains at the end of the experiment.

-

Add a precise volume of the chosen solvent (e.g., 1.0 mL) to the vial.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in the thermostatted shaker and agitate at a constant speed.

-

Causality: The agitation period is critical for reaching thermodynamic equilibrium. A minimum of 24 hours is recommended. For some crystalline compounds, 48-72 hours may be necessary to allow for any potential solid-state transformations.[9] Samples should be taken at multiple time points (e.g., 24h and 48h) to confirm that the concentration is no longer changing, thus verifying equilibrium has been reached.

-

-

Phase Separation:

-

Remove the vials from the shaker and let them stand briefly to allow larger particles to settle.

-

Trustworthiness: To ensure only the dissolved compound is measured, the undissolved solid must be completely removed. The most robust method is centrifugation (e.g., 10,000 x g for 15 minutes) followed by filtration of the supernatant through a 0.22 µm syringe filter.[9] The filter material should be chosen for low compound binding.

-

-

Sample Preparation for Analysis:

-

Carefully take an aliquot of the clear filtrate.

-

Dilute the sample accurately with the mobile phase to a concentration that falls within the linear range of the analytical calibration curve. A precise dilution factor is crucial for the final calculation.

-

-

Analytical Quantification (HPLC-UV):

-

Analyze the diluted samples using a validated HPLC-UV method.

-

The concentration of the compound in the diluted sample is determined by comparing its peak area to a standard calibration curve.

-

-

Calculation:

-

Calculate the original solubility using the formula: Solubility (mg/mL) = [Concentration from HPLC (mg/mL)] x [Dilution Factor]

-

3.3. Workflow Visualization

The following diagram outlines the experimental workflow for the shake-flask solubility assay.

Caption: Shake-Flask Thermodynamic Solubility Workflow.

Analytical Method: HPLC-UV Quantification

High-Performance Liquid Chromatography with UV detection is a precise and reliable method for quantifying the concentration of aromatic compounds like (2-bromo-5-methoxy-4-methylphenyl)methanol in solution.[13]

4.1. Method Development Outline

-

Column Selection: A reversed-phase C18 column is typically the first choice for non-polar to moderately polar aromatic compounds.[14]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is used. The ratio is optimized to achieve good peak shape and a reasonable retention time. For this compound, a starting point could be 50:50 Acetonitrile:Water.

-

Detection Wavelength: The UV detector should be set to the wavelength of maximum absorbance (λ-max) of the compound to ensure the highest sensitivity. This is determined by running a UV scan of a standard solution.

-

Calibration: A standard curve must be prepared by making a series of precise dilutions of a stock solution of known concentration. The curve should cover the expected concentration range of the diluted samples and demonstrate linearity (R² > 0.99).[11]

Data Presentation and Interpretation

Solubility data should be presented clearly and concisely, specifying the solvent, temperature, and pH (for aqueous solutions).

Table 2: Example Solubility Data Table for (2-Bromo-5-methoxy-4-methylphenyl)methanol at 25°C

| Solvent | pH (if applicable) | Solubility (mg/mL) | Solubility (µg/mL) | Molar Solubility (mol/L) | Qualitative Descriptor |

| Water | ~7.0 | [Data] | [Data] | [Data] | [e.g., Sparingly Soluble] |

| 0.1 M Phosphate Buffer | 7.4 | [Data] | [Data] | [Data] | [e.g., Sparingly Soluble] |

| Ethanol | N/A | [Data] | [Data] | [Data] | [e.g., Soluble] |

| Methanol | N/A | [Data] | [Data] | [Data] | [e.g., Freely Soluble] |

| Dichloromethane | N/A | [Data] | [Data] | [Data] | [e.g., Soluble] |

| Hexane | N/A | [Data] | [Data] | [Data] | [e.g., Insoluble] |

Note: Data fields are placeholders for experimental results.

Interpretation: The results should be analyzed in the context of the compound's intended application. For drug development, aqueous solubility below 100 µg/mL can be a red flag for potential bioavailability issues.[1] For synthetic chemistry, solubility in reaction solvents informs concentration limits and potential precipitation issues.

Conclusion

This guide has provided a comprehensive framework for understanding and determining the solubility profile of (2-bromo-5-methoxy-4-methylphenyl)methanol. By combining a theoretical analysis based on molecular structure with a rigorous experimental protocol, researchers can generate high-quality, reliable data. An accurate solubility profile is not merely a data point; it is a critical piece of information that enables informed decision-making in chemical synthesis, process development, and pharmaceutical research, ultimately contributing to the success of research and development projects.

References

-

Ye, Z., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics, 13(1), 98. [Link]

-

Gomez-Bombarelli, R., et al. (2023). Predicting small molecules solubility on endpoint devices using deep ensemble neural networks. Digital Discovery. [Link]

-

Chemistry LibreTexts. (2019). Physical properties of organic compounds. [Link]

-

Reachem. (2024). Impact of Functional Groups in Organic Chemistry on Pharmaceutical Development. [Link]

-

ResearchGate. (2021). (PDF) Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. [Link]

-

Aydin, D., et al. (2017). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. RSC Publishing. [Link]

-

Chemical Reviews. (2021). Physics-Based Solubility Prediction for Organic Molecules. [Link]

-

Chem Help ASAP. (2019). effects of functional group polarity. YouTube. [Link]

-

RevisionDojo. (2025). Why Do Functional Groups Determine The Properties Of Organic Molecules? [Link]

-

Wikipedia. (n.d.). Functional group. [Link]

-

Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

-

protocols.io. (2025). In-vitro Thermodynamic Solubility. [Link]

-

Evotec. (n.d.). Thermodynamic Solubility Assay. [Link]

-

ResearchGate. (2021). Automated assays for thermodynamic (equilibrium) solubility determination. [Link]

-

CDC Stacks. (n.d.). Report on method development for the analysis of polycyclic aromatic hydrocarbons by liquid chromatography. [Link]

-

OECD. (2006). OECD GUIDELINES FOR THE TESTING OF CHEMICALS. [Link]

-

Biotecnologie BT. (n.d.). Determination of the Partition Coefficient n-octanol/water. [Link]

-

PubMed. (2007). Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection. [Link]

-

VARIOUS analysis. (n.d.). Water solubility flask method according to EC A.6., OECD 105. [Link]

-

IISER Kolkata ePrints Repository. (2016). Validation of a HPLC Method for the Quantitative Analysis of 16-Poly Aromatic Hydrocarbon from Water Sample. [Link]

-

PubMed. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. [Link]

-

KREATiS. (n.d.). High-accuracy water solubility determination using logK. [Link]

-

PubChem. (n.d.). (2-Bromo-5-methoxyphenyl)methanol. [Link]

-

Veeprho. (n.d.). (2-bromo-4,5-dimethoxyphenyl)methanol. [Link]

-

Chemspace. (n.d.). (2-bromo-5-methoxy-4-methylphenyl)methanol. [Link]

-

PubChem. (n.d.). (2-Bromo-4,5-dimethoxyphenyl)methanol. [Link]

-

PubChemLite. (n.d.). (2-bromo-5-methoxy-4-methylphenyl)methanol. [Link]

-

PubChem. (n.d.). (2-Bromo-5-methylphenyl)methanol. [Link]

Sources

- 1. evotec.com [evotec.com]

- 2. (2-bromo-5-methoxy-4-methylphenyl)methanol - C9H11BrO2 | CSSB00010292427 [chem-space.com]

- 3. PubChemLite - (2-bromo-5-methoxy-4-methylphenyl)methanol (C9H11BrO2) [pubchemlite.lcsb.uni.lu]

- 4. (2-Bromo-5-methoxyphenyl)methanol | C8H9BrO2 | CID 10867706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Functional group - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. revisiondojo.com [revisiondojo.com]

- 8. youtube.com [youtube.com]

- 9. raytor.com [raytor.com]

- 10. Water solubility flask method according to EC A.6., OECD 105 - VARIOUS analysis - Analytice [analytice.com]

- 11. protocols.io [protocols.io]

- 12. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 14. Developing HPLC Methods [sigmaaldrich.cn]

Technical Guide: Reactivity of (2-Bromo-5-methoxy-4-methylphenyl)methanol with Electrophiles

The following technical guide details the reactivity profile of (2-Bromo-5-methoxy-4-methylphenyl)methanol , a highly functionalized benzyl alcohol scaffold used in the synthesis of mitomycin analogues and complex heterocyclic drugs.

Executive Summary & Structural Logic

(2-Bromo-5-methoxy-4-methylphenyl)methanol (CAS: 137462-16-1) acts as a dense "push-pull" aromatic scaffold. Its value in drug development—specifically in the synthesis of pyrrolo[1,2-a]indoles and mitomycin C analogues —stems from its orthogonal reactivity.

The molecule presents two distinct nucleophilic domains that react with electrophiles:[1]

-

The Benzylic Alcohol (Hard Nucleophile): Controlled by steric crowding from the ortho-bromo group. Reacts with "hard" electrophiles (acyl chlorides, sulfonyl chlorides) and oxidants.

-

The Aromatic Ring (Soft Nucleophile): Heavily influenced by the strong electron-donating methoxy group. Reacts with "soft" electrophiles (nitronium ions, halogens) via Electrophilic Aromatic Substitution (EAS).

Structural Analysis

The regiochemistry of this molecule is dictated by the competing electronic effects of the substituents.

-

C5-Methoxy (-OMe): The dominant activating group. It directs electrophiles ortho and para. Since the para position (C2) is blocked by Bromine, the C6 position is the primary "hotspot" for ring functionalization.

-

C2-Bromine (-Br): An electron-withdrawing group that deactivates the ring inductively but provides steric bulk, protecting the benzylic alcohol from non-specific metabolic degradation.

-

C4-Methyl (-Me): A weak activator that reinforces the electron density of the ring but plays a secondary directing role compared to the methoxy group.

Figure 1: Reactivity map highlighting the two primary nucleophilic centers available for electrophilic attack.

Reactivity Mode A: O-Functionalization (Benzylic Alcohol)

The hydroxyl group is the most kinetically accessible nucleophile. However, the ortho-bromo substituent introduces significant steric hindrance, requiring modified conditions compared to simple benzyl alcohols.

Reaction with Acyl Chlorides & Anhydrides (Esterification)

The alcohol reacts with electrophilic carbonyls to form esters. Due to the steric bulk at C2, the use of a nucleophilic catalyst (DMAP) is strictly required to activate the electrophile.

-

Electrophiles: Acetyl chloride, Benzoyl chloride, Acetic anhydride.

-

Mechanism: Nucleophilic attack of Oxygen on the Carbonyl Carbon.

-

Critical Factor: Without DMAP, reaction times are prolonged (24h+) due to the shielding effect of the C2-Bromine.

Reaction with Thionyl Chloride/Phosphorus Tribromide (Activation)

To utilize the molecule as an alkylating agent (e.g., for coupling to pyrrole rings), the -OH must first react with an electrophilic halogenating agent to become a leaving group (-Cl or -Br).

-

Reagent (Electrophile): Thionyl Chloride (

) or Phosphorus Tribromide ( -

Outcome: Formation of 2-Bromo-5-methoxy-4-methylbenzyl chloride/bromide .

-

Note: This is the standard first step in synthesizing mitomycin precursors. The resulting benzyl halide is highly reactive and prone to hydrolysis; it must be stored under anhydrous conditions.

Oxidation (Reaction with Electrophilic Oxidants)

Oxidation converts the alcohol to 2-Bromo-5-methoxy-4-methylbenzaldehyde , a crucial intermediate for Vilsmeier-Haack type cyclizations.

-

Electrophiles: Oxalyl chloride (Swern), Pyridinium Chlorochromate (PCC), or MnO2.

-

Selectivity: Manganese Dioxide (

) is preferred for its mildness, selectively oxidizing the activated benzylic position without affecting the electron-rich aromatic ring.

Reactivity Mode B: Electrophilic Aromatic Substitution (Ring C6)

The aromatic ring acts as a nucleophile toward strong electrophiles. The regiochemistry is strictly controlled by the C5-Methoxy group .

Regioselectivity Analysis

| Position | Electronic Environment | Steric Environment | Reactivity Prediction |

| C3 | ortho-Me, ortho-Br, meta-OMe | Flanked by Br and Me (Very Crowded) | Inert |

| C6 | ortho-OMe, meta-Me, para-Br | Flanked by OMe and CH2OH (Accessible) | Highly Reactive |

Nitration

Reaction with Nitronium ion (

-

Conditions:

(Acetyl nitrate) is preferred over -

Product: 2-Bromo-5-methoxy-4-methyl-6-nitrobenzyl alcohol.

Formylation (Vilsmeier-Haack)

Reaction with the Vilsmeier reagent (DMF +

-

Mechanism: The C6 carbon attacks the chloroiminium ion.

-

Utility: Introduces a formyl group (-CHO) at C6, allowing for subsequent ring closure to form indene or indole systems.

Experimental Protocol: Conversion to Benzyl Bromide

This protocol describes the reaction of the scaffold with

Objective: Synthesize 2-Bromo-5-methoxy-4-methylbenzyl bromide.

Reagents

-

Substrate: (2-Bromo-5-methoxy-4-methylphenyl)methanol (1.0 equiv)

-

Electrophile: Phosphorus Tribromide (

) (0.4 equiv) -

Solvent: Dichloromethane (DCM), anhydrous

-

Quench: Saturated

solution

Workflow

-

Setup: Flame-dry a 3-neck round bottom flask and purge with Argon. Add the substrate and dissolve in anhydrous DCM (0.1 M concentration). Cool the solution to 0°C using an ice bath.

-

Addition: Dilute

in DCM. Add dropwise to the reaction mixture over 20 minutes. Caution: Reaction is exothermic. -

Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor by TLC (Hexane/EtOAc 8:1). The alcohol spot (polar) should disappear, replaced by a less polar bromide spot.

-

Quench: Cool back to 0°C. Carefully add saturated

to neutralize HBr byproducts. -

Workup: Extract with DCM (3x). Wash combined organics with brine, dry over

, and concentrate in vacuo. -

Storage: The product is a lachrymator and unstable. Store at -20°C under Argon.

Figure 2: Step-by-step workflow for the activation of the benzylic alcohol.

References

-

BenchChem. Synthesis and Reactivity of N-(2-bromo-5-methoxy-4-methylphenyl)prop-2-enamide and precursors. Retrieved from

-

Kametani, T., et al. (1978). Synthesis of Pyrrolo[1,2-a]indoles and Related Systems.[3] Heterocycles, Vol 9, No 3.[3] Retrieved from

-

PubChem. (2-Bromo-5-methoxy-4-methylphenyl)methanol Compound Summary. National Library of Medicine. Retrieved from

-

Sigma-Aldrich. Product Specification: (2-Bromo-4,5-dimethoxyphenyl)methanol. Retrieved from

Sources

Application Note: Optimized Heck Coupling Protocols for (2-Bromo-5-methoxy-4-methylphenyl)methanol

Topic: (2-Bromo-5-methoxy-4-methylphenyl)methanol in Heck Reaction Conditions Content Type: Detailed Application Note and Protocol Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide details the optimized protocols for the Palladium-catalyzed Mizoroki-Heck coupling of (2-Bromo-5-methoxy-4-methylphenyl)methanol (CAS: 57295-33-7). This substrate presents specific synthetic challenges: electronic deactivation due to the para-methoxy group and steric hindrance from the ortho-hydroxymethyl moiety. We present two validated methodologies—a high-turnover Ligand-Enhanced Method (Method A) and a robust Phase-Transfer Method (Method B)—to ensure efficient C-C bond formation while suppressing side reactions such as oxidation or premature cyclization.

Chemical Context & Mechanistic Insight

Substrate Analysis

The target molecule is a tetrasubstituted benzene derivative. Its reactivity in Pd-catalyzed cross-coupling is governed by two opposing factors:

-

Electronic Deactivation: The methoxy group at the C5 position is para to the bromine at C2. The strong resonance donation (+R effect) of the methoxy group significantly increases the electron density of the C-Br bond, raising the activation energy for the oxidative addition of Pd(0).

-

Steric & Chelation Effects: The hydroxymethyl group (-CH₂OH) at C1 is ortho to the bromine. While this creates steric bulk, the hydroxyl group can act as a directing group or facilitate intramolecular cyclization (e.g., to isochromenes) post-coupling.

The Catalytic Cycle & Challenges

The rate-limiting step for this substrate is the Oxidative Addition . Standard conditions (e.g., Pd(PPh₃)₄) often result in low conversion or require excessive heating, which degrades the catalyst.

-

Solution: Use electron-rich, bulky phosphine ligands (e.g., SPhos, P(tBu)₃) to accelerate oxidative addition, or employ "Jeffery conditions" (Pd/TBAB) to stabilize active Pd-nanoclusters that are less sensitive to steric hindrance.

Figure 1: Catalytic cycle highlighting the rate-limiting oxidative addition caused by the electron-rich nature of the substrate.

Experimental Protocols

Pre-reaction Considerations

-

Solvent Quality: Use anhydrous DMF or DMAc. Water facilitates the reaction in some Jeffery conditions but can promote competitive debromination in this specific electron-rich system.

-

Base Selection: Anhydrous K₃PO₄ is preferred over carbonates for Method A to minimize base-mediated side reactions of the benzyl alcohol.

-

Inert Atmosphere: Strict Argon or Nitrogen purging is required to prevent oxidation of the benzyl alcohol to the corresponding aldehyde (a common side reaction catalyzed by Pd(II) in air).

Method A: Ligand-Enhanced Coupling (High Yield)

Recommended for high-value synthesis where conversion efficiency is paramount.

Reagents:

-

Catalyst: Pd(OAc)₂ (2-5 mol%)

-

Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4-10 mol%)

-

Alternative: P(tBu)₃·HBF₄

-

-

Base: K₃PO₄ (2.0 equiv)

-

Solvent: Toluene or 1,4-Dioxane (0.2 M concentration)

Procedure:

-

Charge: In a glovebox or under Ar flow, add Pd(OAc)₂ (2.2 mg, 0.01 mmol), SPhos (8.2 mg, 0.02 mmol), and (2-Bromo-5-methoxy-4-methylphenyl)methanol (231 mg, 1.0 mmol) to a reaction vial.

-

Solubilize: Add anhydrous Toluene (5 mL). Stir for 5 mins to pre-complex the catalyst.

-

Activate: Add the alkene (e.g., Methyl Acrylate, 1.5 equiv) and K₃PO₄ (424 mg, 2.0 mmol).

-

Heat: Seal the vial and heat to 100°C for 12–16 hours.

-

Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Concentrate the filtrate.

-

Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Method B: Jeffery Conditions (Ligand-Free)

Recommended for scale-up or cost-sensitive applications.

Reagents:

-

Catalyst: Pd(OAc)₂ (5 mol%)

-

Additive: Tetrabutylammonium bromide (TBAB) (1.0 equiv)

-

Base: NaOAc or K₂CO₃ (2.5 equiv)

-

Solvent: DMF (Dimethylformamide)

Procedure:

-

Mix: To a flask, add the aryl bromide (1.0 equiv), TBAB (1.0 equiv), and Base (2.5 equiv).

-

Dissolve: Add DMF (0.5 M concentration).

-

Catalyst: Add Pd(OAc)₂ (0.05 equiv) and the alkene (1.5 equiv).

-

Reaction: Heat to 110°C for 24 hours. The mixture will turn black (formation of active Pd nanoparticles stabilized by ammonium salt).

-

Quench: Dilute with water and extract with Et₂O or DCM. Wash organic layer extensively with water to remove DMF.

Data Summary & Troubleshooting

| Parameter | Method A (SPhos) | Method B (Jeffery/TBAB) |

| Reaction Rate | Fast (8-12 h) | Slow (18-24 h) |

| Temperature | 80-100°C | 100-120°C |

| Oxidative Addition | Facilitated by ligand | Facilitated by temp & nanoparticles |

| Cost | High (Ligand cost) | Low |

| Sensitivity | Sensitive to Air/Moisture | Moderately tolerant |

| Primary Risk | Catalyst deactivation | Product contamination with DMF |

Troubleshooting Guide:

-

Low Conversion: The p-OMe group deactivates the bromide. Increase temperature to 120°C or switch to Method A with a 1:2 Pd:Ligand ratio.

-

Aldehyde Formation: If the benzyl alcohol oxidizes to 2-bromo-5-methoxy-4-methylbenzaldehyde, ensure the reaction is strictly anaerobic. Pd(II) + O₂ is a known oxidation system for benzyl alcohols.

-

Cyclization: If coupling with an alkyne or specific alkenes, the product may spontaneously cyclize to form an isochromene or benzofuran . If the open-chain product is desired, avoid acidic workups.

Downstream Applications: Cyclization

The product of this Heck reaction contains a styrenyl system ortho to a hydroxymethyl group. This is a privileged scaffold for heterocycle synthesis.

-

Isochroman Formation: Treatment of the coupled product (e.g., cinnamate) with a base (e.g., tBuOK) can induce intramolecular oxa-Michael addition to form isochromans.

-

Isochromene Formation: If the coupling partner is an alkyne (Sonogashira), the cyclization to isochromene is often spontaneous or catalyzed by the same Pd species (tandem coupling-cyclization).

Figure 2: Operational workflow for selecting the appropriate coupling protocol.

References

-

Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. Link

- Context: Establishes the necessity of bulky, electron-rich phosphines (like P(tBu)3)

-

Jeffery, T. (1984). On the efficiency of tetraalkylammonium salts in Heck type reactions. Tetrahedron Letters. Link

- Context: The foundational text for "Jeffery Conditions" (Method B), utilizing phase-transfer agents to stabilize Pd species.

-

Pal, S. (2009).[1] Palladium-catalyzed synthesis of isochromenes and their analogues. Tetrahedron. Link

- Context: Details the cyclization pathways of 2-halobenzyl alcohols and their derivatives, relevant for downstream processing.

-

Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. Link

- Context: Provides the basis for selecting SPhos as the optimal ligand for electron-rich, sterically hindered substr

Sources

Application Notes & Protocols: Strategic Functionalization of (2-Bromo-5-methoxy-4-methylphenyl)methanol for Advanced Synthesis

Abstract

(2-Bromo-5-methoxy-4-methylphenyl)methanol is a highly versatile synthetic intermediate, prized in drug discovery and materials science for its strategically positioned functional groups. The presence of an aryl bromide, a nucleophilic benzylic alcohol, and activating methoxy and methyl groups offers multiple, orthogonal handles for molecular elaboration. This guide provides a comprehensive overview of reliable protocols for the selective functionalization of this scaffold, focusing on transformations at both the C-Br and C-OH centers. We present detailed, step-by-step procedures, explain the rationale behind experimental choices, and summarize key data to empower researchers in the efficient construction of complex molecular architectures.

Introduction: The Strategic Value of a Multifunctional Scaffold

The (2-Bromo-5-methoxy-4-methylphenyl)methanol core represents a privileged scaffold in medicinal chemistry. The aryl bromide is a linchpin for modern cross-coupling reactions, enabling the formation of C-C, C-N, and C-S bonds to build biaryl systems or introduce diverse substituents. Concurrently, the benzylic alcohol provides a gateway for oxidation to the corresponding aldehyde, conversion into various ether and ester linkages, or transformation into a leaving group for subsequent nucleophilic substitution. This document outlines validated protocols to harness this reactivity, allowing for a modular and divergent approach to library synthesis and lead optimization.

Overview of Functionalization Pathways

The primary reactive sites of (2-Bromo-5-methoxy-4-methylphenyl)methanol allow for a variety of transformations. The diagram below illustrates the principal functionalization strategies discussed in this guide.

Figure 1: Key functionalization pathways for (2-Bromo-5-methoxy-4-methylphenyl)methanol.

Protocols for C-Br Bond Functionalization: Cross-Coupling Reactions

The aryl bromide moiety is exceptionally well-suited for palladium-catalyzed cross-coupling reactions, which are foundational for constructing complex molecular frameworks.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust and versatile method for forming biaryl or aryl-vinyl bonds by coupling the aryl bromide with an organoboron species.[1][2] Its high functional group tolerance makes it ideal for use with our substrate without requiring protection of the benzylic alcohol.

This reaction involves an oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with the boronic acid (in the presence of a base) and reductive elimination to yield the coupled product and regenerate the catalyst. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields.[1] Tetrakis(triphenylphosphine)palladium(0) is a reliable catalyst for this type of substrate, and a carbonate base in a mixed aqueous-organic solvent system facilitates the transmetalation step.[1]

Figure 2: Workflow for the Suzuki-Miyaura cross-coupling protocol.

Materials:

-

(2-Bromo-5-methoxy-4-methylphenyl)methanol

-

Aryl or Vinyl Boronic Acid (e.g., 4-methylphenylboronic acid)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium Carbonate (K₂CO₃)

-

Toluene, Ethanol, Water

-

Ethyl Acetate, Brine, Anhydrous Sodium Sulfate

-

Silica Gel for chromatography

Procedure:

-

To a round-bottom flask, add (2-Bromo-5-methoxy-4-methylphenyl)methanol (1.0 eq), the desired boronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Add a solvent mixture of Toluene/Ethanol/Water (e.g., 4:1:1 ratio).

-

Degas the mixture by bubbling a stream of nitrogen or argon through it for 15-20 minutes.

-

Under a positive pressure of nitrogen, add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq).

-

Heat the reaction mixture to 100°C and stir vigorously for 12 hours or until TLC analysis indicates complete consumption of the starting material.[1]

-

After completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent typically a hexane/ethyl acetate gradient) to yield the pure biaryl methanol product.

| Entry | Boronic Acid Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Est. Yield (%) |

| 1 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 85-95 |

| 2 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 88-96 |

| 3 | Vinylboronic acid pinacol ester | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | THF/H₂O | 80 | 8 | 80-90 |

| Yields are estimated based on typical efficiencies for these reactions.[1][2] |

Protocols for C-OH Bond Functionalization

The benzylic alcohol is a versatile functional group that can be readily oxidized, converted to an ether, or transformed into a more reactive electrophilic center.

Oxidation to 2-Bromo-5-methoxy-4-methylbenzaldehyde

Mild oxidation of the benzylic alcohol to the aldehyde provides a key intermediate for subsequent reactions such as reductive amination, Wittig reactions, or further oxidation to the carboxylic acid.

Manganese dioxide (MnO₂) is an excellent chemoselective reagent for the oxidation of benzylic alcohols. It is a heterogeneous oxidant, which simplifies the reaction workup as the excess reagent and manganese byproducts can be removed by simple filtration. The reaction is typically performed in a non-polar solvent like dichloromethane (DCM) at room temperature, preserving the sensitive aryl bromide bond.

Materials:

-

(2-Bromo-5-methoxy-4-methylphenyl)methanol

-

Activated Manganese Dioxide (MnO₂)

-

Dichloromethane (DCM)

-

Celite®

Procedure:

-

Dissolve (2-Bromo-5-methoxy-4-methylphenyl)methanol (1.0 eq) in DCM in a round-bottom flask.

-

Add activated MnO₂ (5.0 - 10.0 eq by weight) in one portion.

-

Stir the resulting black suspension vigorously at room temperature.

-

Monitor the reaction progress by TLC. The reaction is often complete within 4-24 hours.

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂.

-

Wash the Celite® pad thoroughly with additional DCM.

-

Combine the filtrates and remove the solvent under reduced pressure to yield the crude aldehyde, which is often pure enough for subsequent steps or can be further purified by chromatography.

Williamson Ether Synthesis

The Williamson ether synthesis is a classic and reliable method for forming ethers from an alcohol.[3] This protocol involves deprotonation of the benzylic alcohol followed by nucleophilic substitution with an alkyl halide.

A strong base, such as sodium hydride (NaH), is used to quantitatively deprotonate the alcohol, forming a sodium alkoxide. This potent nucleophile then displaces a halide from an electrophile (e.g., methyl iodide or benzyl bromide) in an Sₙ2 reaction. Anhydrous polar aprotic solvents like THF or DMF are ideal for this process.

Figure 3: Workflow for the Williamson ether synthesis protocol.

Materials:

-

(2-Bromo-5-methoxy-4-methylphenyl)methanol

-

Sodium Hydride (NaH, 60% dispersion in mineral oil)

-

Alkyl Halide (e.g., Iodomethane)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous Ammonium Chloride (NH₄Cl)

-

Ethyl Acetate, Brine, Anhydrous Sodium Sulfate

Procedure:

-

To a flame-dried flask under nitrogen, add NaH (1.2 eq). Wash with anhydrous hexanes to remove mineral oil if desired, then suspend in anhydrous THF.

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add a solution of (2-Bromo-5-methoxy-4-methylphenyl)methanol (1.0 eq) in anhydrous THF dropwise.

-

Stir the mixture at 0°C for 30 minutes.

-

Add the alkyl halide (1.1 eq) dropwise at 0°C.

-

Allow the reaction to warm to room temperature and stir until TLC indicates the reaction is complete.

-

Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0°C.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify via column chromatography to afford the desired ether.

Conversion to Benzyl Bromide

Transforming the benzylic alcohol into a more reactive benzyl bromide opens up a vast array of possibilities for Sₙ2 reactions with a wide range of nucleophiles. This conversion can be effectively achieved using phosphorus tribromide (PBr₃). A similar bromination of a related benzylic alcohol is a key step in the synthesis of pharmaceutical intermediates.

Materials:

-

(2-Bromo-5-methoxy-4-methylphenyl)methanol

-

Phosphorus Tribromide (PBr₃)

-

Anhydrous Diethyl Ether or DCM

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

Procedure:

-

Dissolve (2-Bromo-5-methoxy-4-methylphenyl)methanol (1.0 eq) in anhydrous diethyl ether in a flask under nitrogen.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add PBr₃ (0.4 eq) dropwise via syringe.

-

Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

-

Cool the reaction back to 0°C and slowly pour it over crushed ice.

-

Carefully neutralize the mixture by adding saturated aqueous NaHCO₃ until effervescence ceases.

-

Extract the product with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude benzyl bromide, which should be used immediately in the next step due to potential instability.

Conclusion

The protocols detailed herein provide a robust and versatile toolkit for the strategic functionalization of (2-Bromo-5-methoxy-4-methylphenyl)methanol. By leveraging modern cross-coupling chemistry at the aryl bromide position and classical transformations at the benzylic alcohol, researchers can efficiently generate a diverse array of complex molecules. The orthogonality of these reactive sites makes this compound an invaluable building block for projects in drug development and materials science, enabling the rapid exploration of chemical space and the synthesis of novel molecular entities.

References

- An In-depth Technical Guide to the Synthesis of 2-Methoxy-5-(4-methylphenyl)

- Cross-Coupling Methods for Methylation.

- Process For Preparation Of (2 Bromo 4,5 Dimethoxyphenyl) Methyl Bromide.

- Ether synthesis by etherification (alkyl

Sources

Technical Support Center: Buchwald-Hartwig Amination of (2-Bromo-5-methoxy-4-methylphenyl)methanol

Status: Operational Ticket Priority: High (Complex Substrate) Assigned Specialist: Senior Application Scientist, Catalysis Group

Executive Summary: The "Trojan Horse" Substrate

You are attempting to couple an amine with (2-Bromo-5-methoxy-4-methylphenyl)methanol . This substrate presents a classic "Trojan Horse" scenario in palladium catalysis.

-

The Trap (Intramolecular Competition): The ortho-hydroxymethyl group is a competent nucleophile. Under palladium catalysis, it can cyclize to form a dihydroisobenzofuran (phthalan) derivative, effectively killing your yield.

-

The Hurdle (Electronic Deactivation): The methoxy group at the C5 position is para to the bromide. As a strong electron-donating group (EDG), it significantly increases the electron density at the C-Br bond, making the initial oxidative addition step kinetically sluggish.

This guide provides the troubleshooting logic to navigate these competing pathways.

Diagnostic Visualizer

Before adjusting your protocol, identify your specific failure mode using the pathway map below.

Figure 1: Mechanistic divergence in the amination of 2-bromobenzyl alcohol derivatives. The intramolecular O-arylation is the kinetically favored trap.

Troubleshooting Modules

Module A: The "Phthalan Trap" (Cyclic Ether Formation)

Symptom: LCMS shows a major peak with a mass corresponding to [M - HBr]. NMR shows the disappearance of the benzylic alcohol protons and the formation of a new methylene signal characteristic of a cyclic ether.

Root Cause: The hydroxyl group is perfectly positioned (5-membered ring transition state) to displace the bromide via intramolecular O-arylation. Palladium catalysts form C-O bonds almost as well as C-N bonds, and intramolecular reactions are entropically favored over intermolecular amination.

Corrective Actions:

-

The "Gold Standard" Fix (Protection):

-

Protocol: Protect the alcohol as a TBDMS ether before the Buchwald step. The silyl group sterically and electronically shuts down the O-arylation pathway.

-

Why: This converts the system from a bifunctional "mess" into a standard aryl bromide. Deprotection (TBAF) is quantitative.

-

-

The "Direct" Fix (Ligand/Base Tuning):

-

Ligand: Switch to BrettPhos or RuPhos . These bulky, electron-rich ligands are highly selective for C-N coupling over C-O coupling due to specific steric interactions that destabilize the smaller Pd-O transition state.

-

Base: Avoid strong alkoxide bases (NaOtBu) which deprotonate the alcohol, making it a better nucleophile. Use Cs₂CO₃ or K₃PO₄ in 1,4-dioxane.

-

Module B: Stalled Reaction (Starting Material Recovery)

Symptom: No reaction. Catalyst remains active (dark color), but substrate persists.

Root Cause: The 5-methoxy group (para to Br) donates electron density into the ring, increasing the bond strength of the C-Br bond. Standard Pd(PPh₃)₄ or Pd(dppf)Cl₂ catalysts are often too weak to perform oxidative addition on this electron-rich ring.

Corrective Actions:

-

Catalyst Upgrade: Use Pd-G3/G4 Precatalysts (e.g., XPhos Pd G4). These generate the active Pd(0) species immediately and possess the electron-richness required to crack the deactivated C-Br bond.

-

Temperature: Increase reaction temperature to 100–110°C .

-

Solvent: Switch from Toluene (boiling point 110°C) to t-Amyl Alcohol or 1,4-Dioxane to allow higher thermal ceilings.

Module C: The "Silent Killer" (Protodehalogenation)

Symptom: Formation of (3-methoxy-4-methylphenyl)methanol (Mass = M - Br + H).

Root Cause:

This occurs via

Corrective Actions:

-

Solvent Hygiene: Strictly avoid isopropanol or primary alcohols as solvents. They act as hydride donors. Use anhydrous Toluene or Dioxane.

-

Inert Atmosphere: Ensure rigorous degassing (sparging with Argon for 15 mins). Oxygen can promote pathways that lead to catalyst decomposition and hydride transfer.

Optimized Experimental Protocols

Method A: The Robust Route (Recommended)

Best for: High-value intermediates, scale-up, and ensuring purity.

| Step | Reagent/Condition | Notes |

| 1. Protection | TBDMS-Cl, Imidazole, DMF, RT | Quantitatively caps the -OH "trap". |

| 2. Amination | Catalyst: XPhos Pd G4 (2 mol%)Base: NaOtBu (1.5 equiv)Solvent: Toluene (0.2 M)Temp: 100°C | The protected substrate allows the use of strong bases (NaOtBu) which accelerate the amination significantly. |

| 3. Deprotection | TBAF (1.0 M in THF) | Cleaves silyl group to return the alcohol. |

Method B: The Direct Route (High Risk/High Reward)

Best for: Rapid screening, small scale, stable amines.

-

Charge Vessel: Add Substrate (1.0 equiv), Amine (1.2 equiv), Cs₂CO₃ (2.0 equiv).

-

Catalyst: Add BrettPhos Pd G4 (3–5 mol%).

-

Note: If G4 is unavailable, use Pd₂(dba)₃ (2 mol%) + BrettPhos (4 mol%).

-

-

Solvent: Add anhydrous 1,4-Dioxane (sparged with Ar).

-